

Benzarone metabolite activity comparison studies

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Compound Focus: Benzarone

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Metabolite Activity & Therapeutic Potential

The research highlights that metabolites and derivatives of **benzarone** and the related drug benzbromarone are potent **EYA phosphatase inhibitors**. This activity is significant for developing anti-angiogenic and anti-cancer agents. The table below summarizes the key compounds and their observed activities.

Compound	Primary Biological Activity	Key Experimental Findings (vs. Parent Compound)	Significance / Proposed Use
6-hydroxy Benzbromarone (6OH-BBR)	EYA tyrosine phosphatase inhibition; Anti-angiogenic [1] [2].	" significantly more potent " inhibitor of endothelial cell migration, tubulogenesis, and angiogenic sprouting; longer half-life [1] [2].	Major active metabolite; contributes to therapeutic effect and hepatotoxicity of benzbromarone; candidate for repurposing [1] [2].
1'-hydroxy Benzbromarone	EYA tyrosine phosphatase inhibition [2].	" less potent " inhibitor of EYA activity and in cellular assays [2].	Minor metabolite; studied in context of hepatotoxicity [3].

Compound	Primary Biological Activity	Key Experimental Findings (vs. Parent Compound)	Significance / Proposed Use
DS-1-38 (Benzarone derivative)	EYA1 phosphatase antagonism; suppression of Sonic Hedgehog (SHH) signaling [4].	Inhibited SHH-medulloblastoma growth <i>in vitro</i> and <i>in vivo</i> ; excellent brain penetrance; increased lifespan in mouse models [4].	Promising lead compound for treating pediatric SHH-medulloblastoma and other EYA-dependent cancers [4].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used to generate the key data in the studies cited above.

1. EYA Phosphatase Enzyme Assay [1] [2]

- **Purpose:** To directly measure the inhibition of EYA phosphatase activity by compounds.
- **Procedure:** Recombinant EYA3 protein was purified. Inhibition assays used a colorimetric substrate, **p-nitrophenylphosphate (pNPP)**. The dephosphorylation of pNPP by EYA3 produces a yellow product measurable at 405-420 nm. Compounds were tested at various concentrations to determine their inhibitory potency.

2. Cell-Based Anti-Angiogenic Assays [1] [2]

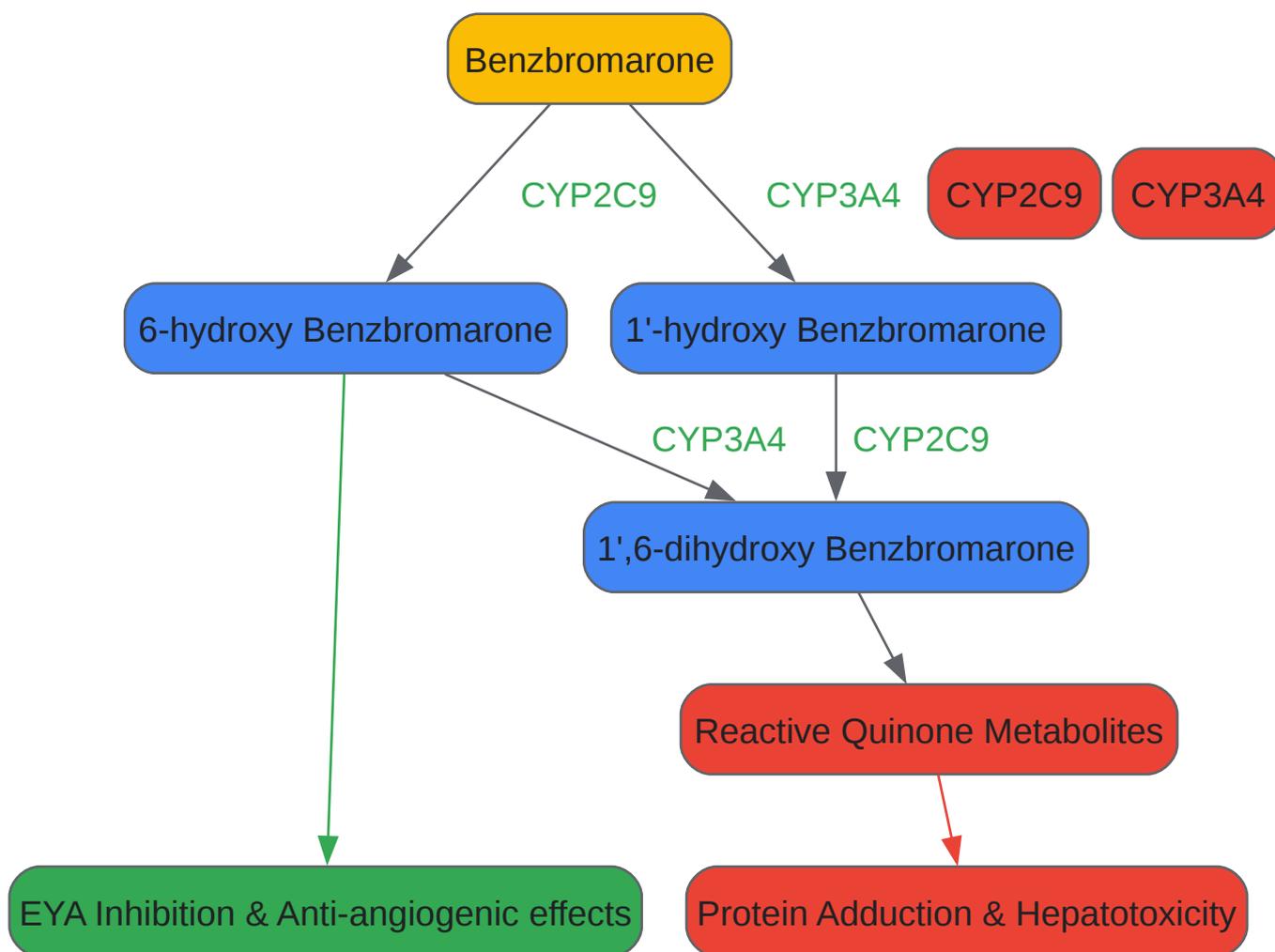
- **Purpose:** To evaluate the functional effects of inhibitors on processes critical to blood vessel formation.
- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) were maintained in Endothelial Growth Medium-2 (EGM-2).
- **Key Assays:**
 - **Wound Healing / Migration:** Confluent HUVEC monolayers were "scratch-wounded" with a pipette tip. The number of cells migrating into the cleared area over time, in the presence of the inhibitor or vehicle control, was quantified.
 - **Tubulogenesis:** HUVECs were seeded on a layer of polymerized **Matrigel**. The formation of tube-like structures was assessed after 24 hours by measuring total tube length.
 - **Aortic Ring:** Mouse aortic rings were embedded in a collagen gel and cultured with VEGF165 to stimulate microvessel sprouting. The effect of compounds on this *ex vivo* angiogenic sprouting was measured.

3. In Vivo Efficacy and Pharmacokinetic Study [4]

- **Purpose:** To test the efficacy and brain penetration of the **benzarone** derivative DS-1-38 in a mouse model of brain cancer.
- **Animal Model:** Genetically engineered SmoM2, Atoh-Cretg/0 mice, which develop fatal Sonic Hedgehog-driven medulloblastoma (SHH-MB).
- **Protocol:** DS-1-38 was administered to the mice. Key outcomes included:
 - **Tumor Growth Inhibition:** Monitoring of SHH-MB growth *in vivo*.
 - **Survival Analysis:** Calculation of the percentage increase in lifespan.
 - **Brain Penetrance:** Measurement of the compound's concentration in the brain to confirm it reaches the tumor site.

Metabolic Pathways and Mechanisms

The bioactivity and toxicity of these compounds are closely tied to their metabolism, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the key metabolic pathways and their outcomes.



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This research area is dynamic, with studies often using specialized animal models.

- **Humanized-Liver Mice:** To better predict human-specific metabolism and toxicity, studies use chimeric mice with human hepatocytes. Research using these models has confirmed the formation of reactive metabolites like **2,6-dibromohydroquinone (DBH)** and others from benzbromarone in a human-relevant context [3].
- **Toxicity Mechanisms:** The same oxidative metabolism that creates active metabolites can also lead to hepatotoxicity. Further oxidation of dihydroxylated metabolites can form **reactive ortho-quinones**. These molecules can bind to cellular proteins and cause mitochondrial dysfunction, which is a proposed mechanism for the liver injury associated with benzbromarone [1] [3].

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